molecular formula C15H18FN3 B7030884 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine

Cat. No.: B7030884
M. Wt: 259.32 g/mol
InChI Key: DHRPNHYWFMXAER-UHFFFAOYSA-N
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Description

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine: is a synthetic organic compound that features a pyrazole ring substituted with a fluorophenyl group and a cyclobutanamine moiety

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3/c1-19(14-3-2-4-14)10-12-9-17-18-15(12)11-5-7-13(16)8-6-11/h5-9,14H,2-4,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRPNHYWFMXAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(NN=C1)C2=CC=C(C=C2)F)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone. For instance, reacting 4-fluoroacetophenone with hydrazine hydrate under reflux conditions yields 5-(4-fluorophenyl)-1H-pyrazole.

  • Alkylation of the Pyrazole: : The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 5-(4-fluorophenyl)-1H-pyrazole with a suitable alkylating agent such as benzyl chloride in the presence of a base like potassium carbonate.

  • Formation of the Cyclobutanamine Moiety: : The cyclobutanamine moiety can be introduced by reacting the alkylated pyrazole with cyclobutanone in the presence of a reducing agent such as sodium borohydride.

  • N-Methylation: : Finally, the compound is N-methylated using methyl iodide in the presence of a base like sodium hydride to yield This compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclobutanamine moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can occur at the pyrazole ring or the fluorophenyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the cyclobutanamine moiety.

    Reduction: Reduced forms of the pyrazole ring or fluorophenyl group.

    Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine: has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.

  • Biological Studies: : The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

  • Pharmacology: : Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.

  • Industrial Applications:

Mechanism of Action

The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrazole ring contributes to its overall stability and reactivity. The compound may modulate the activity of certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine: can be compared with other similar compounds, such as:

  • N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine: : This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its binding affinity and biological activity.

  • N-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine: : The bromophenyl group can affect the compound’s reactivity and interaction with biological targets.

  • N-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine: : The methylphenyl group may influence the compound’s pharmacokinetic properties.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

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